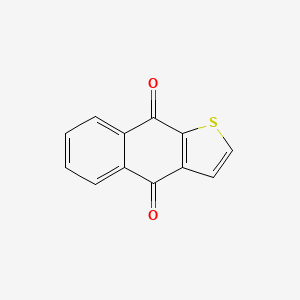

Naphtho(2,3-b)thiophene-4,9-dione

Description

Naphtho[2,3-b]thiophene-4,9-dione is a tricyclic quinone derivative characterized by a fused naphthoquinone core integrated with a thiophene ring. This structure confers redox-active properties, enabling electron transfer reactions critical for biological interactions, particularly in anticancer and antiproliferative applications . The compound has been extensively studied for its ability to inhibit cancer cell proliferation through mechanisms such as redox cycling, generation of reactive oxygen species (ROS), and modulation of apoptotic pathways . Key derivatives, such as 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione, demonstrate potent cytotoxicity with IC50 values as low as 0.29 µM against HT-29 colorectal cancer cells .

Properties

IUPAC Name |

benzo[f][1]benzothiole-4,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O2S/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUFLCCHLCZVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197968 | |

| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4968-81-4 | |

| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004968814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHO(2,3-B)THIOPHENE-4,9-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NS1RG3HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho(2,3-b)thiophene-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by palladium on carbon (Pd/C) under hydrogenolysis conditions . Another method involves the Stille cross-coupling polymerization of benzodithiophene donor units with this compound acceptor units .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-b)thiophene-4,9-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives of this compound.

Scientific Research Applications

Naphtho[2,3-b]furan-4,9-dione is a structural motif present in natural products, drugs, and drug candidates . Naphtho[2,3-b]furan-4,9-diones and synthetic analogs have versatile biological activities, in particular, antitumor, cytotoxic activity toward KB, antiviral activity against the Japanese encephalitis virus, and Vero cells, an inhibitor of human keratinocyte hyperproliferation, and other cytotoxic activities . Because of the importance of furonaphthoquinones to pharmaceutical research and drug discovery, considerable efforts have been focused on the synthetic approaches of the naphtho[2,3-b]furan-4,9-dione ring system .

Scientific Research Applications

- Antitumor and Cytotoxic Activity: Naphtho[2,3-b]furan-4,9-diones exhibit antitumor and cytotoxic activity against KB cells .

- Antiviral Activity: These compounds have demonstrated antiviral activity against the Japanese encephalitis virus and Vero cells .

- Inhibition of Human Keratinocyte Hyperproliferation: Naphtho[2,3-b]furan-4,9-diones can inhibit human keratinocyte hyperproliferation .

- Colorectal Cancer Treatment: Naphthoquinones, particularly naphtho[2,3-b]thiophene-4,9-dione analogs, show potential as candidates for colorectal cancer (CRC) treatment . These compounds selectively reduce the viability and migration of HT-29 cells by G2/M arrest and changes in their transcriptome signature, with a significant effect on cellular survival, proliferation, angiogenesis, response to interferon, oxidative stress, and immune response .

- Polymer Solar Cells: A new dialkylthio-substituted naphtho[2,3-c]thiophene-4,9-dione based polymer donor was designed and synthesized for high-performance polymer solar cells . The polymer donor, PBN-S, shows strong absorbance in the wavelength range of 500–700 nm and has a low-lying HOMO level of −5.48 eV, which matches that of the nonfullerene acceptor IT-4F . Optimized PSCs based on PBN-S:IT-4F demonstrate a high power conversion efficiency (PCE) of 13.10%, benefitting from the efficient charge separation, high and balanced charge mobility, ordered molecular packing, and aggregation of the donor and acceptor materials in the active layer .

Mechanism of Action

The mechanism by which naphtho(2,3-b)thiophene-4,9-dione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Furan : The thiophene ring in naphtho[2,3-b]thiophene-4,9-dione enhances redox activity and cytotoxicity compared to furan analogues, likely due to sulfur's higher electron-withdrawing capacity and stability in biological systems .

- Substitution Effects: 2-Position substitutions (e.g., thenoyl, oxadiazole, or acyl groups) significantly boost activity. For example, 2-thenoyl-substituted thiophene derivatives exhibit IC50 values 5–10× lower than unsubstituted furan analogues .

Cytotoxicity and Selectivity

Antiproliferative Activity

- Naphtho[2,3-b]thiophene-4,9-dione derivatives show superior potency in colorectal (HT-29), leukemia (HL-60), and bladder cancer models compared to furan-based compounds. For instance:

- Naphtho[2,3-b]furan-4,9-dione derivatives require higher concentrations (IC50 > 10 µM) for similar effects, with exceptions in 2-phenoxy- or 2-isopropylamino-substituted variants .

Tumor Specificity

- Thiophene derivatives exhibit higher selectivity for cancer cells over normal fibroblasts. For example, 8-hydroxy-2-thenoyl-naphtho[2,3-b]thiophene-4,9-dione shows minimal toxicity to human lung fibroblasts (IC50 > 10 µM) .

- Furan derivatives like 2-acetylnaphtho[2,3-b]furan-4,9-dione display low tumor specificity, damaging normal oral cells (HGF, HPC) at therapeutic doses .

Mechanistic Insights

Redox Activation and ROS Generation

- Both thiophene and furan quinones undergo enzymatic one-/two-electron reduction, generating semiquinone radicals and superoxide anions. However, thiophene derivatives exhibit faster redox cycling due to lower reduction potentials (-0.45 V vs. SCE) compared to furan analogues (-0.32 V) .

- Thiophene-based compounds induce caspase-3/8/9 activation in HL-60 and HSC-2 cells at lower concentrations (2× CC50), while furan derivatives require 4× CC50 for similar effects .

Apoptosis vs. Necrosis

- Thiophene quinones predominantly trigger apoptosis via mitochondrial pathways, evidenced by Annexin V staining and caspase activation .

- Furan analogues like 2-acetylnaphtho[2,3-b]furan-4,9-dione induce necrosis at higher doses, limiting therapeutic utility .

QSAR and Molecular Design

Quantitative structure-activity relationship (QSAR) models highlight:

- Frontier Molecular Orbitals (FMOs) : Lower LUMO energies in thiophene derivatives (-3.2 eV) correlate with higher cytotoxicity, enabling easier electron acceptance during redox reactions .

- Hydrophobicity (log P) : Optimal log P values (2.5–3.5) enhance membrane permeability. Thiophene derivatives (log P = 3.1) outperform furan analogues (log P = 2.8) in cellular uptake .

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., acyl, oxadiazole) at the 2-position stabilize semiquinone intermediates, prolonging ROS generation .

Q & A

Q. Key Characterization Tools

How is the cytotoxicity of NTD evaluated in cancer cell lines?

Q. Basic Cytotoxicity Assays

- MTT assay : Measures mitochondrial activity in bladder cancer cells (RT4, T24) and normal fibroblasts (MRC-5) at concentrations ranging from 0.156–20.0 µg/mL for 48 hours .

- Trypan blue exclusion : Quantifies membrane integrity post-treatment (e.g., 0.7–2.5 µg/mL NTD for 48 hours) .

- Selectivity Index (SI) : Calculated as , with SI >3 indicating selective toxicity .

What mechanisms explain NTD's antiproliferative effects across TP53-mutant and wild-type cells?

Q. Advanced Mechanistic Insights

- ROS generation : NTD induces oxidative stress via redox cycling, confirmed by ROS quantification assays (e.g., DCFH-DA probes) .

- Cell cycle arrest : Flow cytometry reveals G0/G1 or G2/M phase arrest in bladder cancer cells, independent of TP53 status .

- Anti-migratory effects : Wound-healing assays show reduced T24 cell migration at subcytotoxic doses (0.7–1.25 µg/mL) .

How do structural modifications optimize NTD's biological activity?

Q. Structure-Activity Relationship (SAR) Studies

- Electron-withdrawing substituents : 2-thenoyl or 2-nicotinoyl groups enhance anti-proliferative potency (IC50 <1 µM in HaCaT keratinocytes) .

- Heteroatom substitution : Replacing oxygen with sulfur (e.g., 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione) improves redox activation and superoxide generation .

- Fluorine substitution : In photovoltaic studies, fluorine lowers band gaps (e.g., from 1.8 eV to 1.5 eV) and stabilizes HOMO levels in D–A copolymers .

How should researchers address discrepancies in reported IC50 values?

Q. Data Contradiction Analysis

- Cell line variability : HT-29 (IC50 = 1.78 µM) vs. HaCaT (IC50 = 0.29 µM) reflects tissue-specific sensitivity .

- Assay normalization : Differences in MTT vs. trypan blue protocols (e.g., seeding density, incubation time) impact viability calculations .

- Redox interference : NTD’s intrinsic fluorescence may skew absorbance readings in colorimetric assays; use orthogonal methods (e.g., ATP luminescence) .

What advanced applications exist beyond oncology?

Q. Non-Oncology Research

- Photovoltaics : Fluorinated NTD derivatives in donor-acceptor copolymers achieve power conversion efficiencies up to 7.3% in organic solar cells .

- Redox catalysis : NTD serves as a scaffold for small-molecule catalysts, modulating electron transport in enzymatic assays .

How is redox activation characterized in NTD derivatives?

Q. Advanced Redox Profiling

- Enzymatic reduction : NAD(P)H quinone oxidoreductase 1 (NQO1) mediates one-electron reduction, generating semiquinone radicals .

- Superoxide detection : Lucigenin-based chemiluminescence confirms intracellular O2<sup>•−</sup> production in HaCaT cells .

- LDH release assays : Differentiate redox-specific cytotoxicity from membrane damage (e.g., low LDH release in oxadiazole-substituted derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.